molecular formula C17H13Cl2N5O3S B4958795 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide

4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B4958795
M. Wt: 438.3 g/mol
InChI Key: BVIMHUZGQGYSHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives often involves one-pot reactions under solvent-free conditions, highlighting a green chemistry approach due to the use of water as a solvent. These methods afford high stability and easy preparation, demonstrating the compound's accessibility for further studies (Ebrahimi et al., 2015).

Molecular Structure Analysis

Research on benzenesulfonamide derivatives, including structural determination through X-ray crystallography, provides insights into their molecular conformation. For instance, the crystal structures of sulfapyridine, a compound with a similar sulfonamide group, reveal conformational polymorphism, indicating the flexibility and diverse structural adaptations of these molecules (Bar & Bernstein, 1985).

Chemical Reactions and Properties

The reactivity of benzenesulfonamide derivatives towards amines and their acylation capabilities in water reflect a chemoselective nature, making them valuable for selective protection and functionalization reactions. These reactions underscore the compound's versatility in chemical synthesis and modifications (Ebrahimi et al., 2015).

Physical Properties Analysis

Benzenesulfonamide derivatives often exhibit conformational polymorphism, as evidenced by their various crystalline forms. This polymorphism affects their physical properties, such as solubility and melting points, which are crucial for their potential applications in material science and pharmaceuticals (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their behavior as acylation reagents in water, reflect their functional versatility. Their ability to undergo selective reactions based on the presence of primary or secondary amines showcases their utility in synthetic chemistry for the development of new compounds with tailored functionalities (Ebrahimi et al., 2015).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed information on these aspects .

Future Directions

The study and development of new organic compounds like this one is a key area of research in fields such as medicinal chemistry and drug discovery. Future research could potentially explore the compound’s biological activity, its potential uses in medicine, and methods for its efficient synthesis .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O3S/c18-14-7-4-12(10-15(14)19)23-17(25)22-11-2-5-13(6-3-11)28(26,27)24-16-20-8-1-9-21-16/h1-10H,(H,20,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIMHUZGQGYSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide

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